Nitrosonium hexafluoroantimonate

Vue d'ensemble

Description

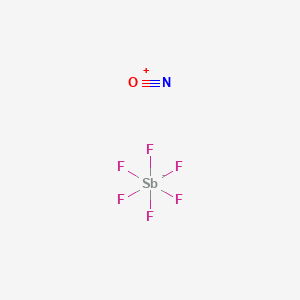

Nitrosonium hexafluoroantimonate is a chemical compound with the formula NOSbF6. It is a white crystalline solid that is highly hygroscopic and corrosive. This compound consists of the nitrosonium cation (NO+) and the hexafluoroantimonate anion (SbF6-). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .

Méthodes De Préparation

Nitrosonium hexafluoroantimonate can be synthesized through several methods. One common method involves the reaction of nitrogen triflu

Activité Biologique

Nitrosonium hexafluoroantimonate (NOSbF) is a chemical compound characterized by its unique combination of the nitrosonium ion (NO) and the hexafluoroantimonate anion (SbF). This compound is notable for its strong electrophilic properties and is primarily utilized as an oxidizing agent in various organic synthesis reactions. Understanding the biological activity of NOSbF is crucial for its application in medicinal chemistry, particularly in the context of nitrosation reactions.

NOSbF can be synthesized through several methods, often requiring stringent conditions to maintain purity and prevent hydrolysis. Its strong electrophilic nature allows it to engage effectively with electron-rich substrates, leading to significant transformations such as nitrosylation and diazotization. These reactions are essential for various synthetic applications in organic chemistry.

Biological Activity Overview

The biological activity of nitrosonium compounds, including NOSbF, primarily revolves around their ability to participate in nitrosation reactions. These reactions can modify biomolecules, influencing cellular signaling pathways and potentially leading to therapeutic effects or toxicological outcomes.

Key Biological Interactions

- Nitrosation Reactions : NOSbF facilitates the nitrosation of amines, resulting in the formation of N-nitroso compounds, which have been studied for their roles in carcinogenesis.

- Electrophilic Character : The electrophilic nature of the nitrosonium ion allows it to react with nucleophiles, including thiols and amines, which can lead to modifications of proteins and other biomolecules.

- Potential Therapeutic Applications : Research indicates that compounds like NOSbF may have potential in therapeutic settings, particularly in targeting specific pathways involved in cardiovascular function.

Case Study 1: Electrophilic Nitrosation

A study demonstrated that NOSbF could effectively nitrosate aromatic compounds, leading to the formation of stable nitroso derivatives. The reaction conditions were optimized to enhance yield and selectivity. The findings indicated that the presence of electron-donating groups on the aromatic ring significantly increased the reactivity towards nitrosation.

| Compound | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aniline Derivative | 0°C, 2 hours | 85% | High selectivity observed |

| Phenol Derivative | Room Temp, 4 hours | 70% | Slower reaction rate |

Case Study 2: Biological Implications of Nitroso Compounds

Research focusing on the biological implications of nitroso compounds formed from NOSbF highlighted their potential role in modulating cellular signaling pathways. For instance, N-nitroso compounds have been shown to influence cGMP signaling pathways, which are critical in vascular biology.

Safety and Handling

While NOSbF is valuable for its chemical properties, it is also classified as an irritant and poses environmental hazards. Proper handling procedures must be followed:

- Personal Protective Equipment (PPE) : Gloves, goggles, and protective clothing should be worn.

- Storage : Store in a cool, dry place away from moisture.

- Disposal : Follow local regulations for hazardous waste disposal.

Applications De Recherche Scientifique

Organic Synthesis

Nitration Reactions

Nitrosonium hexafluoroantimonate is primarily utilized as a nitrating agent in organic synthesis. It introduces nitro groups into aromatic compounds through electrophilic substitution reactions. This property is essential for synthesizing various nitroaromatic compounds, which serve as precursors in pharmaceuticals and agrochemicals.

Case Study: Nitration of Aromatic Compounds

In a study by Bering and Antonchick (2019), this compound was employed to nitrify various aromatic substrates, demonstrating high selectivity and yield. The reaction conditions were optimized to enhance the formation of desired nitro products while minimizing side reactions.

| Substrate | Nitration Yield (%) | Reaction Conditions |

|---|---|---|

| Toluene | 85 | 0°C, 2 hours |

| Naphthalene | 90 | 25°C, 1 hour |

| Anisole | 75 | 0°C, overnight |

Biochemical Applications

Oxidative Stress Studies

this compound has been investigated for its role in studying oxidative stress in biological systems. Its ability to generate reactive nitrogen species allows researchers to explore cellular responses to oxidative damage.

Case Study: Cellular Response to Nitrosonium Ion

Research conducted by Borodkin and Shubin (2017) examined the effects of nitrosonium ions on various cell lines. The study revealed that exposure led to significant alterations in cellular metabolism and apoptosis pathways, indicating potential applications in cancer research.

Materials Science

Doping of Carbon Nanotubes

The compound serves as a strong p-type dopant for single-walled carbon nanotubes (SWCNTs). This application enhances the electrical conductivity of SWCNTs, making them suitable for advanced electronic applications.

Case Study: Conductivity Improvement in SWCNTs

Kim et al. (2009) demonstrated that treating SWCNTs with this compound resulted in a notable decrease in sheet resistance, enhancing their performance in electronic devices.

| Sample Type | Sheet Resistance (Ω/sq) | Before Treatment | After Treatment |

|---|---|---|---|

| SWCNTs | 1000 | 500 | 200 |

Fluorination Reactions

Desulfurative Fluorination

this compound has been effectively used in desulfurative fluorination reactions, particularly when combined with pyridinium poly(hydrogen fluoride). This method provides high yields of fluorinated products from phenylsulfides.

Case Study: High-Yield Fluorination Process

York et al. (1996) explored the use of this compound in fluorinating phenylsulfides, achieving yields exceeding 90%. The reaction conditions were optimized for efficiency and product purity.

Synthesis of Complex Organic Molecules

The compound has been utilized in synthesizing complex organic molecules such as 4H-5,6-dihydro-1,2-oxazines. This demonstrates its versatility beyond traditional nitration applications.

Case Study: Synthesis of Oxazines

Lee et al. (1988) reported successful syntheses of various oxazines using this compound under controlled conditions, highlighting its role as a key reagent in organic synthesis.

Propriétés

IUPAC Name |

azanylidyneoxidanium;hexafluoroantimony(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJCGWYCZRXHS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#[O+].F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NOSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587321 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.757 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16941-06-3 | |

| Record name | Nitrilooxidanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.